The Kinetics and Mechanism of Cadmium Dissolution in Concentrated Nitric Acid
The Kinetics and Mechanism of Cadmium Dissolution in Concentrated Nitric Acid
An In-Depth Technical Whitepaper for Analytical Chemists and Metallurgical Researchers
Executive Summary
The dissolution of elemental cadmium (Cd) in nitric acid ( HNO3 ) is a foundational reaction in both quantitative analytical chemistry (e.g., trace metal digestion) and industrial hydrometallurgy (e.g., recycling of spent Ni-Cd batteries). Unlike dissolution in non-oxidizing acids like HCl or H2SO4 , where hydrogen gas is evolved, the interaction between cadmium and nitric acid is driven by the potent oxidizing nature of the nitrate ion. This whitepaper elucidates the stoichiometric divergence based on acid concentration, the surface-level reaction mechanisms, and provides a validated, step-by-step laboratory protocol for analytical cadmium digestion.
Stoichiometric Fundamentals and Mechanistic Pathways
The reaction mechanism of cadmium in nitric acid is highly concentration-dependent. Nitric acid serves a dual role: it acts as an oxidizing agent to facilitate the electron transfer from Cd0 to Cd2+ , and it provides the nitrate anions ( NO3− ) necessary to form the highly soluble cadmium nitrate salt [1].
The Concentration-Dependent Oxidation States of Nitrogen
In dilute nitric acid , the reduction of the nitrate ion proceeds further down the oxidation state ladder, primarily yielding nitric oxide ( NO ), a colorless gas that rapidly oxidizes in air to form NO2 :
3Cd(s)+8HNO3(aq)→3Cd(NO3)2(aq)+2NO(g)+4H2O(l)Conversely, in concentrated nitric acid (typically >68% w/w), the abundance of NO3− and H+ ions shifts the thermodynamic equilibrium. The acid is reduced by only one electron per molecule, yielding nitrogen dioxide ( NO2 ), a highly toxic, reddish-brown gas [1]:
Cd(s)+4HNO3(aq)→Cd(NO3)2(aq)+2NO2(g)+2H2O(l)Surface Kinetics and Local Saturation Phenomena
The dissolution of solid cadmium in concentrated HNO3 is a violent, exothermic heterogeneous reaction. The kinetics are initially limited by the surface chemical reaction rate. However, Noboru Hara's seminal investigations into the dissolving mechanisms of cadmium revealed a critical phase-boundary phenomenon [1].
When a sufficient excess of metallic cadmium is introduced to fuming nitric acid, the rapid generation of Cd(NO3)2 outpaces the availability of free water (which is scarce in fuming acid but generated as a byproduct). This leads to the localized precipitation of solid cadmium nitrate at the solid-liquid interface, effectively squeezing out the water and solidifying the reacting solution, which abruptly halts the dissolution reaction [1]. This contrasts sharply with the dissolution of cadmium oxide ( CdO ), which dissolves completely in fuming nitric acid due to the different hydration dynamics [1].
Fig 1: Reaction mechanism and phase transitions during cadmium dissolution in concentrated HNO3.
Comparative Data: Acid Concentration Effects
To optimize the recovery of cadmium (e.g., from spent battery pastes), researchers must balance acid concentration against reaction time and temperature. Studies have shown that optimal leaching of cadmium phases occurs at approximately 5 M HNO3 at 70°C [3]. The table below summarizes the behavioral shifts of cadmium across different HNO3 concentrations.
| HNO3 Concentration | Primary Nitrogen Product | Reaction Kinetics | Thermal Profile | Phase Behavior & Solubility Limit |
| Dilute (<3 M) | NO (Nitric Oxide) | Slow to Moderate | Mildly Exothermic | Complete dissolution; proportional to acid concentration [1]. |
| Optimal Leaching (5 M) | Mixed ( NO / NO2 ) | Rapid | Exothermic | >98% recovery from battery pastes at 70°C [3]. |
| Concentrated (16 M) | NO2 (Nitrogen Dioxide) | Violent | Highly Exothermic | Rapid initial dissolution; potential for localized saturation. |
| Fuming (>18 M) | NO2 (Nitrogen Dioxide) | Extremely Violent | Highly Exothermic | Reaction ceases prematurely due to Cd(NO3)2 solidification [1]. |
Validated Experimental Protocol: Analytical Digestion of Cadmium
In analytical chemistry, dissolving cadmium matrices is a prerequisite for quantification via Atomic Absorption Spectroscopy (AAS). The following protocol is adapted from the Occupational Safety and Health Administration (OSHA) standard method for digesting cadmium from air filter samples [2].
Causality Note: Why use a mixed-acid approach? While concentrated HNO3 destroys the organic matrix (e.g., the filter) and oxidizes the cadmium, a subsequent addition of concentrated HCl is required to stabilize other trace metals that may be present in the sample, preventing their precipitation and ensuring a homogenous analyte solution [2].
Reagents and Equipment Required
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Concentrated Nitric Acid ( HNO3 , 68-70%, Trace Metal Grade)
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Concentrated Hydrochloric Acid ( HCl , 36-38%, Trace Metal Grade)
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Deionized water (DI H2O , 18.2 MΩ·cm)
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Matrix Modifier: Ammonium phosphate monobasic ( NH4H2PO4 ) and Magnesium nitrate ( Mg(NO3)2⋅6H2O ) [2].
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Phillips beakers (acid-washed) and a thermostatically controlled hot plate.
Step-by-Step Digestion Methodology
Warning: This procedure generates highly toxic NO2 gas and must be performed entirely within a certified, externally exhausted laboratory fume hood using appropriate PPE (acid-resistant gloves, face shield, lab coat).
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Sample Preparation: Place the cadmium-containing sample (e.g., a workplace air filter or weighed solid sample) into a clean Phillips beaker.
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Primary Oxidation: Add 5.0 mL of concentrated HNO3 to the beaker.
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Rationale: The concentrated acid immediately initiates the destruction of organic binders and the oxidation of Cd0 to Cd2+ .
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Refluxing: Place the beaker on a hot plate set to 140°C. Allow the solution to reflux until the volume is reduced to approximately 1 mL. Do not allow the sample to bake to dryness, as this can cause volatilization losses of the analyte.
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Secondary Digestion (If organic matrix persists): If the solution remains cloudy or brown (indicating incomplete organic destruction), add an additional 2.0 mL of concentrated HNO3 and repeat the refluxing step.
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Chloride Stabilization: Once the solution is clear, remove the beaker from the hot plate and allow it to cool to room temperature. Add 2.0 mL of concentrated HCl .
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Rationale: The chloride ions complex with other potentially interfering metals (like Ag or Sb), keeping them in solution alongside the Cd2+ ions [2].
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Final Dilution: Quantitatively transfer the digested solution to a 10.0 mL volumetric flask. Dilute to the mark with DI H2O .
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AAS Analysis Preparation: If analyzing via Graphite Furnace AAS (AAS-HGA), add the matrix modifier ( NH4H2PO4 and Mg(NO3)2 ).
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Rationale: Cadmium is highly volatile. The matrix modifier thermally stabilizes the cadmium during the ashing phase of the furnace cycle, preventing premature vaporization before the atomization step [2].
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References
- HARA, Noboru. "The dissolving mechanisms of cadmium and lead in nitric acid." Industrial Health, vol. 5, 1967, pp. 60-68.
- Occupational Safety and Health Administration (OSHA). "1910.1027 App E - Cadmium in Workplace Atmospheres." United States Department of Labor.
- Mishra, Srabani, et al. "Optimization of nitric acid properties for chemical recycling of cadmium from spent Ni-Cd batteries." ResearchGate, Nov. 2021.
